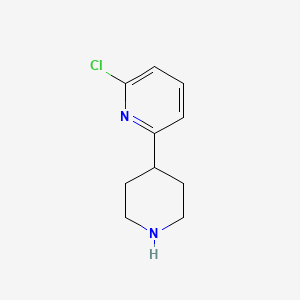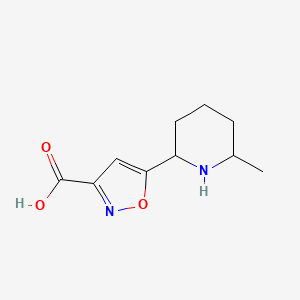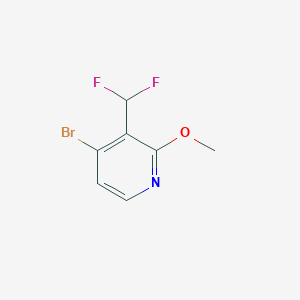![molecular formula C13H19NO3 B13551587 tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)
tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylphenyl group attached to a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Studied for its potential biological activity, including antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a drug intermediate.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active compounds. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-hydroxycarbamate: Another carbamate with a hydroxy group, used in similar applications.
tert-Butyl-N-(2-methylphenyl)carbamate: A related compound with a methylphenyl group, used in organic synthesis.
Uniqueness: tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer specific reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-11(15)10(7-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clave InChI |
ZDUZUWHXXVLIGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)

![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
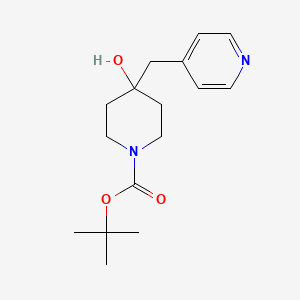
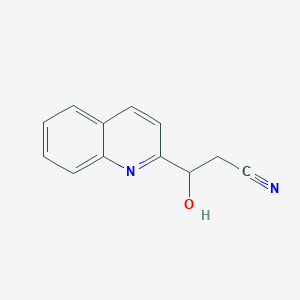
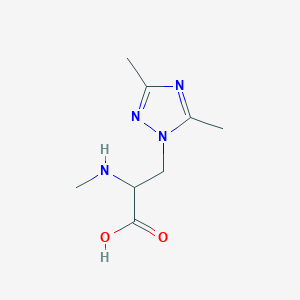
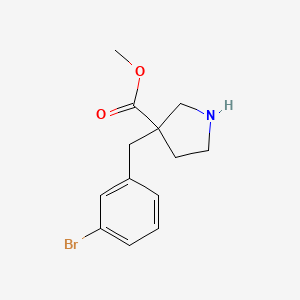
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
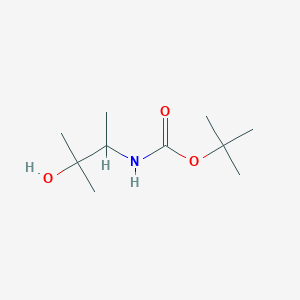
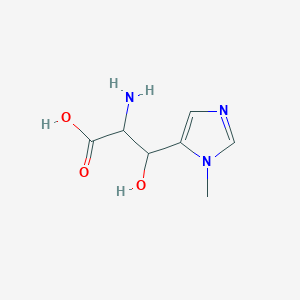
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
